2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 340.3731 g/mol. This compound belongs to the class of benzoxazepines, which are characterized by a fused benzene and azepine ring structure. The specific structure of this compound includes an ethoxy group and an acetamide functional group, contributing to its potential biological activities.
The compound is primarily sourced from synthetic routes developed in pharmaceutical chemistry, where it may serve as an intermediate or active pharmaceutical ingredient. Its unique structural features make it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can be achieved through several methods:
The molecular structure of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can be represented using various structural formulas:
CCOc1ccc(cc1)C(=O)Nc1ccc2c(c1)C(=O)N(C)CCO2
This notation indicates the arrangement of atoms within the molecule and provides insight into its functional groups and connectivity.
The chemical reactivity of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can be explored through various reaction pathways:
The mechanism of action for 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is not extensively documented in literature but can be hypothesized based on its structural features:
The physical properties of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide include:
Chemical properties include:
The potential applications of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide span various fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: